ITE-ATRA -

ITE-ATRA

Catalog Number: EVT-1534922
CAS Number:
Molecular Formula: C41H49N5O8S
Molecular Weight: 771.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ITE-ATRA is a novel degrader of CRABP proteins.
Source

ITE-ATRA is primarily derived from the enzymatic oxidation of retinol, which is converted to retinal and subsequently to all-trans-retinoic acid through the action of specific enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases. The synthesis pathway involves two main steps: first, retinol is oxidized to retinal, and then retinal is irreversibly oxidized to all-trans-retinoic acid by aldehyde dehydrogenase enzymes (ALDH) .

Classification

ITE-ATRA falls under the category of retinoids, a class of compounds that includes both natural and synthetic derivatives of vitamin A. Retinoids are known for their diverse roles in cellular functions and have been extensively studied for their therapeutic applications in dermatology and oncology.

Synthesis Analysis

Methods

The synthesis of ITE-ATRA can be achieved through various methods, primarily focusing on the oxidation of retinol. Key methods include:

  1. Enzymatic Oxidation: Utilizing enzymes like alcohol dehydrogenases to convert retinol to retinal, followed by aldehyde dehydrogenases for the conversion to all-trans-retinoic acid.
  2. Chemical Synthesis: Synthetic pathways may involve chemical reactions that mimic the natural enzymatic processes, allowing for the production of all-trans-retinoic acid from simpler precursors.

Technical Details

The enzymatic synthesis typically involves incubating retinol with specific enzymes under controlled conditions (e.g., temperature, pH) to facilitate conversion. For instance, recombinant human ALDH1A1 has been shown to efficiently convert retinal to all-trans-retinoic acid with high affinity . Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are employed for monitoring the reaction progress and quantifying the product .

Molecular Structure Analysis

Structure

ITE-ATRA has a complex molecular structure characterized by a cyclohexene ring with conjugated double bonds, which is essential for its biological activity. The chemical formula is C20H28O2, with a molecular weight of approximately 300.44 g/mol.

Data

The structural analysis reveals that all-trans-retinoic acid features a series of alternating single and double bonds that contribute to its stability and reactivity. The presence of functional groups such as carboxylic acids further enhances its solubility in biological systems.

Chemical Reactions Analysis

Reactions

ITE-ATRA participates in various chemical reactions:

  1. Isomerization: Under certain conditions (e.g., light exposure), all-trans-retinoic acid can isomerize to 13-cis-retinoic acid.
  2. Conjugation: It can undergo conjugation reactions with glucuronic acid or sulfate groups, facilitating its excretion from the body.

Technical Details

The stability of all-trans-retinoic acid can be compromised by environmental factors such as light and oxygen, necessitating protective measures during storage and handling . Analytical methods like high-performance liquid chromatography (HPLC) are commonly used for quantification and analysis of these reactions .

Mechanism of Action

Process

ITE-ATRA exerts its effects primarily through the activation of nuclear receptors known as retinoic acid receptors (RARs). Upon binding to RARs, it forms a heterodimer with retinoid X receptors (RXRs), leading to the regulation of target gene expression involved in cell differentiation and development.

Data

Studies have shown that all-trans-retinoic acid influences several signaling pathways related to cell growth and differentiation, making it a potent agent in cancer therapy, particularly in acute promyelocytic leukemia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: ITE-ATRA is typically a yellow-orange crystalline solid.
  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: All-trans-retinoic acid is sensitive to light, heat, and oxygen; thus, it must be stored under inert conditions.
  • Melting Point: Approximately 180 °C.
  • pH Stability: It exhibits stability within a pH range of 5 to 7 but can degrade outside this range.
Applications

Scientific Uses

ITE-ATRA has numerous applications in scientific research and medicine:

  • Cancer Therapy: It is used in treating acute promyelocytic leukemia by inducing differentiation of cancer cells.
  • Dermatology: All-trans-retinoic acid is a common ingredient in topical treatments for acne and skin aging due to its ability to promote cell turnover.
  • Developmental Biology: It serves as a crucial factor in embryonic development studies due to its role in regulating gene expression during differentiation processes.
Introduction to ITE-ATRA

Chemical Classification and Retinoid Family Context

ITE-ATRA represents a novel synthetic retinoid derivative engineered to overcome the inherent limitations of natural retinoids like all-trans retinoic acid (ATRA). Retinoids constitute a class of over 4,000 compounds structurally or functionally related to vitamin A (retinol), which regulates critical biological processes including embryonic development, cellular differentiation, immune function, and apoptosis [1] [6]. Chemically, retinoids feature three distinct regions:

  • A hydrophobic cyclic group (e.g., trimethylcyclohexenyl in ATRA)
  • A polyene linker with conjugated double bonds
  • A polar terminus, typically a carboxylic acid group [6] [9]

ITE-ATRA incorporates strategic modifications to this backbone, likely replacing the labile polyene chain with rigid aromatic or aliphatic spacers (e.g., biaryl or ethynyl bridges) to enhance photostability and metabolic resistance [6] [7]. Unlike natural ATRA, which binds promiscuously to retinoic acid receptors (RARα, β, γ) and is rapidly isomerized or degraded in vivo, ITE-ATRA is designed for receptor selectivity and enhanced pharmacokinetics [6] [9]. Its classification aligns with third- or fourth-generation retinoids—characterized by aromatic ring systems and tailored rigidity—to minimize off-target effects while optimizing nuclear receptor engagement [6].

Table 1: Evolution of Retinoid Chemical Scaffolds

GenerationKey CompoundsStructural FeaturesLimitations Addressed by ITE-ATRA
FirstATRA, 13-cis RAFlexible polyene chain; natural derivativesPhotolability, isomerization, rapid catabolism
SecondEtretinate, AcitretinMonoaromatic systemsToxicity, non-specific receptor binding
ThirdTazarotene, BexarotenePolyaromatic rigid backbones (e.g., tetralin)Metabolic instability
FourthSeletinoid GPyranone-derived scaffoldsSkin irritation
ITE-ATRASynthetic derivativeStabilized linker (e.g., ethynyl benzoic acid)Receptor selectivity; reduced CYP26 degradation

Historical Development of Synthetic Retinoid Derivatives

The rational design of ITE-ATRA stems from decades of research into retinoid pharmacology. Initial efforts (1960s–1980s) focused on natural ATRA for dermatology and oncology, revealing severe drawbacks:

  • Photochemical instability: ATRA's polyene chain isomerizes under light, reducing bioactivity [7].
  • CYP26-mediated catabolism: Rapid oxidation to 4-oxo- or 4-hydroxy metabolites limits therapeutic efficacy [6] [9].
  • Receptor promiscuity: ATRA activates multiple RAR/RXR subtypes, causing off-target effects [9].

Second-generation retinoids (e.g., etretinate) introduced aromatic rings but exhibited long-term toxicity [6]. Breakthroughs emerged with structure-activity relationship (SAR) studies of compounds like TTNPB (arotinoid acid), demonstrating that rigid hydrophobic domains (e.g., tetramethyltetralin) enhanced RAR binding and reduced isomerization [6] [7]. Crucially, isomer geometry proved pivotal: Para-substituted benzoic acid derivatives (e.g., 4-(5,5,8,8-tetramethyltetralin-2-ylethynyl)benzoic acid) induced neural differentiation akin to ATRA, while meta-isomers generated aberrant epithelial cells [7].

ITE-ATRA builds on these insights by optimizing three domains:

  • Hydrophobic group: Bulky tetralin or naphthalene derivatives to resist CYP26 oxidation.
  • Linker: Ethynyl or stiff olefin spacers to prevent cis-trans isomerization.
  • Polar head: Carboxylic acid bioisosteres for sustained RAR engagement [6] [9]. This evolution positions ITE-ATRA as a "targeted" retinoid for pathologies requiring precise receptor modulation.

Role of CRABP Proteins in Cellular Regulation

Cellular retinoic acid-binding proteins (CRABPs) are cytosolic chaperones that critically modulate retinoid signaling, with profound implications for ITE-ATRA's mechanism. Two isoforms exist:

  • CRABP1: Widely expressed in embryonic and adult tissues (e.g., brain, spleen).
  • CRABP2: Predominantly in skin [2] [10].

These proteins exhibit divergent roles in retinoid trafficking:

  • CRABP1 sequesters ATRA in the cytoplasm, directing it to cytochrome P450 enzymes (CYP26) for oxidation and inactivation. This creates a "sink" that buffers nuclear RAR activation and accelerates ligand clearance [3] [10]. In acute promyelocytic leukemia (APL), relapsed cells overexpress CRABP1, correlating with ATRA resistance by hypercatabolism [8].
  • CRABP2 facilitates nuclear transfer of ATRA via direct protein-protein interactions with RAR, enhancing transcriptional activation [5]. Structural studies reveal that CRABP2 delivers ATRA to RAR through a "channeling" mechanism, bypassing diffusion-limited dissociation [5].

For ITE-ATRA, CRABP interactions are likely engineered for selectivity. Evidence suggests synthetic retinoids can evade CRABP1-mediated catabolism by:

  • Reduced affinity for CRABP1: Altered hydrophobic domains may avoid sequestration.
  • Preferential binding to CRABP2: Optimized polarity may enhance nuclear shuttling [5] [6].Additionally, ITE-ATRA may exploit noncanonical pathways where CRABP1-ligand complexes scaffold kinases (e.g., ERK, p38MAPK) to mediate rapid, RAR-independent signaling in stem cells [3]. This dual capacity—nuclear receptor targeting and cytosolic pathway modulation—positions ITE-ATRA as a multifaceted regulator of cell differentiation.

Table 2: Functional Dichotomy of CRABP Proteins in Retinoid Pharmacology

ParameterCRABP1CRABP2Relevance to ITE-ATRA
Ligand TraffickingSequesters RA for CYP26 degradationChannels RA to RAR for nuclear transferEngineered to evade CRABP1 binding
ExpressionUbiquitous (e.g., thyroid, spleen)Skin-specificMay leverage tissue-specific CRABP2
Affinity for ATRAKd ≈ 0.1–1 nMKd ≈ 0.1–1 nMSimilar affinity but divergent fate
Impact on TherapyDrives ATRA resistance in APL relapseEnhances ATRA efficacy in skin cancerAvoids CRABP1-mediated resistance
Noncanonical RolesScaffolds kinase cascades (e.g., ERK/MAPK)Limited evidenceMay co-opt cytosolic signaling pathways

Properties

Product Name

ITE-ATRA

IUPAC Name

(2E,4E,6E,8E)-9-((E)-3-(((1-(2-(1H-Indole-3-carbonyl)thiazol-4-yl)-1,12-dioxo-5,8-dioxa-2,11-diazatridecan-13-yl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona2,4,6,8-tetraenoic acid

Molecular Formula

C41H49N5O8S

Molecular Weight

771.93

InChI

InChI=1S/C41H49N5O8S/c1-27(9-8-10-28(2)23-37(48)49)13-14-32-29(3)33(15-16-41(32,4)5)46-54-25-36(47)42-17-19-52-21-22-53-20-18-43-39(51)35-26-55-40(45-35)38(50)31-24-44-34-12-7-6-11-30(31)34/h6-14,23-24,26,44H,15-22,25H2,1-5H3,(H,42,47)(H,43,51)(H,48,49)/b10-8+,14-13+,27-9+,28-23+,46-33+

InChI Key

KIPFIDAQXCYKQL-WZYLGJEPSA-N

SMILES

O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCNC(C2=CSC(C(C3=CNC4=C3C=CC=C4)=O)=N2)=O)=O

Solubility

Soluble in DMSO

Synonyms

ITE-ATRA

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.